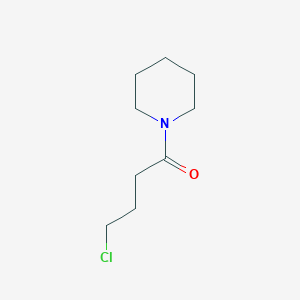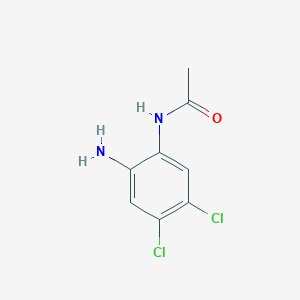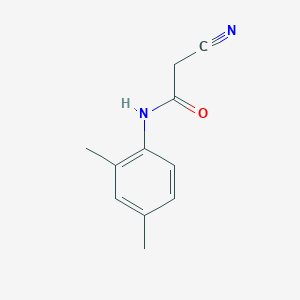
Methyl 2-oxocyclooctane-1-carboxylate
Vue d'ensemble
Description
“Methyl 2-oxocyclooctane-1-carboxylate” is a chemical compound with the CAS Number: 5452-73-3 . Its IUPAC name is methyl 2-hydroxy-1-cyclooctene-1-carboxylate . The molecular weight of this compound is 184.24 .
Molecular Structure Analysis
The InChI code for “Methyl 2-oxocyclooctane-1-carboxylate” is 1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8H,2-7H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-oxocyclooctane-1-carboxylate” is a liquid at room temperature .Applications De Recherche Scientifique
Agriculture: Crop Protection and Growth Regulation
In agriculture, Methyl 2-oxocyclooctane-1-carboxylate could serve as a precursor for the synthesis of agrochemicals . Its structure might be manipulated to create pesticides or herbicides with specific action mechanisms, contributing to sustainable farming practices and enhanced crop yields.
Material Science: Polymer Synthesis
The compound’s potential in material science, particularly in polymer synthesis, is noteworthy . It could be used to develop new polymeric materials with unique properties, such as increased flexibility, durability, or biodegradability, which are crucial for various industrial applications.
Environmental Impact: Eco-Friendly Alternatives
The environmental impact of Methyl 2-oxocyclooctane-1-carboxylate is an area of interest, particularly in developing eco-friendly alternatives to harmful chemicals . Research could focus on its biodegradability and potential as a green solvent in various industries.
Energy Production: Biofuel Component
Lastly, the role of Methyl 2-oxocyclooctane-1-carboxylate in energy production, especially as a biofuel component, is an exciting avenue for research . Its chemical structure might be optimized to enhance energy output and reduce emissions, contributing to cleaner energy solutions.
Propriétés
IUPAC Name |
methyl 2-oxocyclooctane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAADEEISKNEKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280884 | |
| Record name | methyl 2-oxocyclooctane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxocyclooctane-1-carboxylate | |
CAS RN |
5452-73-3 | |
| Record name | 5452-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-oxocyclooctane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



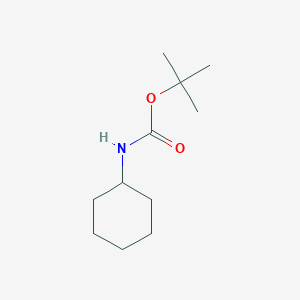




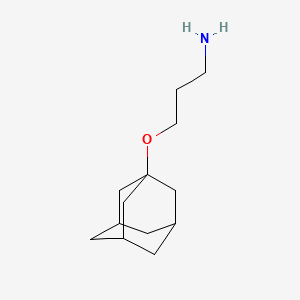

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)
